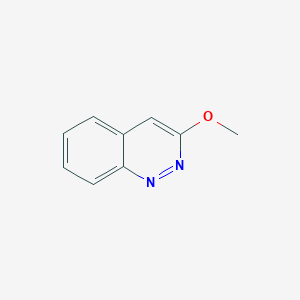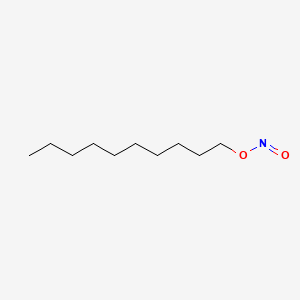
4-己氧基苯胺
描述
4-Hexyloxyaniline is a chemical compound with the molecular formula C12H19NO . It is used in various research applications .
Molecular Structure Analysis
The molecular structure of 4-Hexyloxyaniline consists of a hexyl (six carbon aliphatic chain) attached to an aniline group via an ether linkage . The molecular weight is 193.285 Da .Physical and Chemical Properties Analysis
4-Hexyloxyaniline has a density of 1.0±0.1 g/cm3, a boiling point of 316.8±0.0 °C at 760 mmHg, and a flash point of 137.8±13.6 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds .科学研究应用
胶原蛋白定量:4-己氧基苯胺已被用于开发用于胶原蛋白定量的分析试剂盒。该方法具有出色的灵敏度和特异性,使其成为商业胶原蛋白定量和测量成纤维细胞中胶原合成的合适替代方法 (Lin & Kuan, 2010)。
生物技术和分子生物学:它在生物技术和分子生物学领域发挥着重要作用,特别是在手性药物的合成中。从4-己氧基苯胺衍生的羟基氨基酸在医疗治疗和制药合成中显示出潜力 (Sun et al., 2018)。
脂质过氧化研究:4-己氧基苯胺已被研究用于细胞和组织中的生物活性和鉴定方法,使其成为氧化应激的可靠标志物,并成为研究包括阿尔茨海默病在内的多种疾病的潜在药物 (Žarković, 2003)。
药用应用:研究已集中在其用于治疗2型糖尿病、血脂异常和代谢综合征等疾病上。其药理作用包括抗高血糖和改善胰岛素抵抗 (Fen, 2014)。
增值化合物的生物生产:4-己氧基苯胺作为合成几种在食品、化妆品和药品中应用的工业重要化合物的起始原料,如白藜芦醇和香草醇 (Wang et al., 2018)。
农业防御化学品:它构成谷物中对抗害虫和疾病的主要防御化学品,在植物抗性中发挥重要作用 (Niemeyer, 1988)。
长寿研究:其衍生物4-羟基-E-球蛋白素已显示出对模式生物如秀丽隐杆线虫具有促进长寿的效果,使其成为抗衰老研究的潜在化合物 (Shukla et al., 2012)。
生物传感器和生物催化:4-己氧基苯胺衍生物已被用于开发各种应用的生物传感器和生物催化剂,包括检测过氧化氢和氧气 (Kumar & Chen, 2007)。
癌症研究:对其类似物,如4-羟基苯甲醚,的研究已集中在其对恶性黑色素瘤的活性以及其作为脱色剂的潜力上 (Rustin et al., 1992)。
安全和危害
属性
IUPAC Name |
4-hexoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRKHTCUXRGYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022288 | |
| Record name | 4-Hexyloxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-Hexyloxyaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20044 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
39905-57-2 | |
| Record name | 4-(Hexyloxy)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39905-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hexyloxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039905572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(hexyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hexyloxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hexyloxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HEXYLOXYANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMX449YP3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique structural features contribute to the liquid crystal properties of 4-(Hexyloxy)aniline derivatives?
A1: [, ] 4-(Hexyloxy)aniline can act as a building block for liquid crystal molecules. When incorporated into structures like N,N'-(1,4-Phenylene(methanylylidene))bis(4-(hexyloxy)aniline), the molecule exhibits characteristic features of liquid crystals. The rigid central phenylene ring and the flexible hexyloxy chains contribute to the formation of ordered mesophases, such as smectic and nematic phases, observed at specific temperature ranges.
Q2: How does 4-(Hexyloxy)aniline facilitate the selective recovery of Platinum(IV) from solutions containing Palladium(II)?
A2: [] In acidic solutions, 4-(Hexyloxy)aniline hydrochloride (HOA) exhibits selective binding to Platinum(IV) chloro-complex anions ([PtCl6]2−) over Palladium(II) ([PdCl4]2−) at high hydrochloric acid (HCl) concentrations (over 4 M). This selectivity allows for the precipitation and separation of Platinum(IV) from the Palladium(II)-containing solution.
Q3: Can 4-(Hexyloxy)aniline be used to modify chitosan derivatives?
A3: [, ] Yes, 4-(Hexyloxy)aniline can be conjugated to chitooligosaccharides with a 2,5-anhydro-D-mannofuranose unit at the reducing end (COSamf). This modification is achieved through reductive amination, resulting in novel COSamf derivatives with potential amphiphilic properties.
Q4: What spectroscopic techniques are used to characterize 4-(Hexyloxy)aniline and its derivatives?
A4: [, , , ] Various spectroscopic methods are employed to characterize 4-(Hexyloxy)aniline and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the molecule. Infrared (IR) spectroscopy helps identify functional groups present in the compound. Additionally, Mass Spectrometry techniques like MALDI-TOF are used to determine the molecular weight and confirm the structure.
Q5: How does the presence of 4-(Hexyloxy)aniline impact the environmental system?
A5: [] Studies using microcosm ecosystems have shown that 4-(Hexyloxy)aniline exhibits toxicity to various organisms, including bacteria, algae, protozoa, and Cladocera. The observed toxicity levels were comparable to single-species toxicity data, suggesting that 4-(Hexyloxy)aniline can have adverse effects on aquatic ecosystems.
Q6: What is the crystal structure of 4-(Hexyloxy)aniline?
A6: [] 4-(Hexyloxy)aniline crystallizes with a head-to-head, tail-to-tail arrangement of molecules. The crystal structure reveals the presence of weak N—H⋯N and N—H⋯O hydrogen bonds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


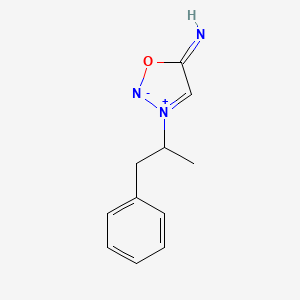


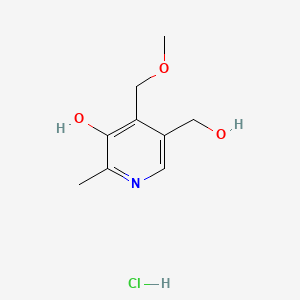
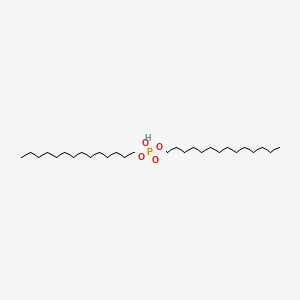
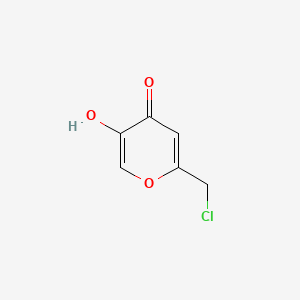

![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B1202324.png)

![2-[(7-methyl-4-oxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-2-yl)thio]acetic acid methyl ester](/img/structure/B1202328.png)
